molecular formula C14H12Cl2N2O2S B2594825 (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone CAS No. 2034555-88-7

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone

Cat. No.: B2594825
CAS No.: 2034555-88-7
M. Wt: 343.22
InChI Key: UXNGNJXQDHQWIT-UHFFFAOYSA-N
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Description

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrrolidine ring: Starting with a suitable pyrrolidine precursor, the pyrrolidine ring can be formed through cyclization reactions.

    Introduction of the chloropyridinyl group: The chloropyridinyl group can be introduced via nucleophilic substitution reactions.

    Attachment of the chlorothiophenyl group: The chlorothiophenyl group can be attached through coupling reactions, such as Suzuki or Stille coupling.

    Final assembly: The final compound is assembled through a series of condensation and coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the thiophene ring.

    Reduction: Reduction reactions can occur at the carbonyl group or the chloropyridinyl group.

    Substitution: The chloropyridinyl and chlorothiophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Biological Probes: Used in the study of biological pathways and mechanisms.

Medicine

    Therapeutic Agents: Potential use in the treatment of diseases due to its bioactive properties.

Industry

    Agrochemicals: Possible applications as a pesticide or herbicide.

    Polymers: Used in the synthesis of specialty polymers with unique properties.

Mechanism of Action

The mechanism of action of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **(3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone
  • **(5-Chlorothiophen-2-yl)methanone

Uniqueness

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-(5-chlorothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O2S/c15-10-7-17-5-3-11(10)20-9-4-6-18(8-9)14(19)12-1-2-13(16)21-12/h1-3,5,7,9H,4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNGNJXQDHQWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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